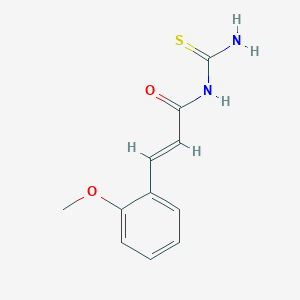

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)6-7-10(14)13-11(12)16/h2-7H,1H3,(H3,12,13,14,16)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZQGECIJYRRRU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into Biological Target Interactions and Mechanistic Pathways of E N Carbamothioyl 3 2 Methoxyphenyl Acrylamide

Enzyme Inhibition Kinetics and Molecular Mechanisms

The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylamide (B121943) scaffold, combined with the hydrogen bonding capabilities of the thiourea (B124793) group and the steric and electronic influence of the methoxyphenyl ring, suggests that (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide may interact with a variety of enzymatic targets.

Specific Enzyme Class Targeting (e.g., Kinases, Proteases)

Research on analogous compounds indicates potential interactions with several classes of enzymes:

Proteases: Acrylamide-containing molecules are known to act as inhibitors of cysteine proteases. Studies have identified acrylamide fragments that covalently target the active site cysteine of viral proteases like the 3C protease (3Cpro) of Enterovirus 71 and the main protease (Mpro) of SARS-CoV-2. nih.gov This suggests that (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide could potentially inhibit proteases that rely on a catalytic cysteine.

Kinases: Thiourea derivatives of a related compound, m-methoxycinnamic acid, have been predicted through in silico analysis to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net This class of enzymes is crucial in cell signaling pathways that govern proliferation and survival.

Other Enzymes: Cinnamic acid derivatives bearing a thiourea unit have been evaluated as inhibitors of histone deacetylases (HDACs) and nitric oxide synthase (NOS). nih.govnih.gov Additionally, in silico studies of m-methoxycinnamic acid thiourea derivatives have suggested inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net

Inhibition Modes (Competitive, Non-Competitive, Uncompetitive)

The acrylamide moiety is a well-known "warhead" for covalent inhibition. It can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as the thiol group of cysteine, in the active site of an enzyme. nih.gov This typically results in irreversible inhibition. For viral proteases like EV71 3Cpro and SARS-CoV-2 Mpro, acrylamide fragments have been shown to act as covalent inhibitors. nih.gov

For non-covalent interactions, the mode of inhibition would depend on the specific enzyme and binding site. Without direct kinetic studies on (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide, the precise mode (competitive, non-competitive, or uncompetitive) for targets like kinases or HDACs remains speculative.

Binding Site Analysis and Substrate Analogies

For thiourea derivatives of m-methoxycinnamic acid, molecular docking studies have provided insights into potential binding interactions:

EGFR Kinase: The carbonyl group of the thiourea moiety was predicted to interact with the amino acid residue Lys745. researchgate.net

COX-2: The nitrogen atom of the thiourea was suggested to act as a hydrogen bond acceptor with Gly526, while the thiourea moiety itself engaged in hydrophobic interactions with Ser530, Tyr385, and Leu352. researchgate.net

These interactions highlight how the different components of such molecules contribute to binding within an enzyme's active site. The (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide molecule could potentially adopt similar binding modes in these or other enzymes.

Cellular Mechanistic Studies (Non-Clinical Focus)

The potential enzymatic inhibitory activities of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide suggest it could influence key cellular processes such as apoptosis and cell cycle progression. Studies on structurally similar compounds provide a framework for these potential effects.

Apoptosis Induction Pathways in In Vitro Cellular Models

The general acrylamide structure and its derivatives have been shown to induce apoptosis in various cell lines. nih.govresearchgate.netnih.govmdpi.comresearchgate.net A closely related compound, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide , was found to induce apoptosis in human leukemia (HL-60) cells. The mechanism involved a significant down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

Acrylamide itself has been shown to induce apoptosis through various pathways, often involving an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases. nih.gov For instance, in SH-SY5Y neuroblastoma cells, acrylamide-induced apoptosis is mediated by the PERK pathway and involves the upregulation of the pro-apoptotic protein Bax. mdpi.com

Based on these findings, (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide may induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspase cascades, potentially triggered by cellular stress pathways.

Cell Cycle Modulation Mechanisms

Compounds with the acrylamide scaffold are also known to affect cell cycle progression. nih.gov The aforementioned study on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide demonstrated that it caused cell cycle arrest at the G2/M phase in HL-60 cells. nih.gov This arrest was associated with a dramatic induction of the cyclin-dependent kinase inhibitor p21, which in turn inhibited the expression of cyclin B1, a key regulator of the G2/M transition. nih.gov

The table below summarizes the effects of this related methoxyphenyl acrylamide derivative on HL-60 cells.

| Compound | Cell Line | Effect | Mechanism | IC50 (24h) |

|---|---|---|---|---|

| (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | HL-60 | G2/M Phase Arrest and Apoptosis | Induction of p21, Inhibition of Cyclin B1, Down-regulation of Bcl-2 | 8.2 µM |

This evidence suggests that (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide could potentially modulate the cell cycle by influencing the expression and activity of critical regulatory proteins like cyclin-dependent kinases and their inhibitors.

Autophagy Pathway Modulation

The acrylamide backbone of the title compound suggests a potential to interact with cellular autophagy processes. Studies on acrylamide (ACR) have shown that it can interfere with autophagic flux, a critical cellular degradation and recycling pathway. nih.gov Research in Neuro-2a cells indicates that ACR exposure leads to an accumulation of autophagosomes and an elevation in the levels of LC3-II/LC3-I and p62, which points to an inhibition of the autophagic process. nih.gov This disruption is linked to lysosomal dysfunction, characterized by reduced amounts of LAMP1 and mature cathepsin D. nih.gov

Furthermore, investigations in SH-SY5Y cells have demonstrated that while acrylamide can induce autophagy, this response may be a protective, anti-apoptotic mechanism. mdpi.comnih.gov The inhibition of this induced autophagy was found to worsen apoptosis, suggesting a complex interplay between these cellular processes. mdpi.comnih.gov The mechanism can be linked to the activation of the PERK pathway, which is involved in the endoplasmic reticulum stress response and can subsequently trigger autophagy. mdpi.com

Oxidative Stress Induction Mechanisms

A primary mechanism associated with acrylamide toxicity is the induction of oxidative stress. researchgate.net The electrophilic nature of the α, β-unsaturated carbonyl group in the acrylamide structure makes it reactive toward nucleophilic cellular components, particularly the antioxidant glutathione (B108866) (GSH). mdpi.comnih.gov

The principal mechanisms of oxidative stress induction by acrylamide and its derivatives include:

Glutathione Depletion: Acrylamide readily conjugates with GSH, leading to a depletion of this crucial intracellular antioxidant. mdpi.comnih.gov This reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS).

Increased ROS Production: Exposure to acrylamide has been shown to cause a significant elevation in the levels of ROS. researchgate.net This increase in ROS can lead to oxidative damage to vital cellular components.

Lipid Peroxidation: The overproduction of ROS can trigger lipid peroxidation, a process that damages cell membranes and generates further reactive byproducts, exacerbating cellular stress. nih.gov

Protein Carbonyl Formation: Oxidative damage to proteins can result in the formation of protein carbonyls, a marker of severe oxidative stress. researchgate.net

Studies in various cell lines and animal models have confirmed that acrylamide exposure leads to a cascade of oxidative events, including increased ROS and malondialdehyde (MDA) levels, and a corresponding decrease in the activity of antioxidant enzymes like catalase and glutathione-S-transferase. researchgate.netnih.gov

Interactions with Microbial Pathogen Processes (Non-Clinical Focus)

The N-carbamothioyl moiety, a derivative of thiourea, is present in many compounds investigated for their antimicrobial properties. nih.gov This suggests that (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide may possess the potential to interact with microbial pathogen processes.

Bacterial Cell Wall Synthesis Inhibition Mechanisms

While various acrylamide and carbamothioyl derivatives have demonstrated antibacterial activity, the specific mechanism of bacterial cell wall synthesis inhibition is not a widely reported mode of action for this class of compounds. nih.gov The antibacterial effects of such compounds are often attributed to other mechanisms, such as disruption of cellular metabolism or membrane integrity, facilitated by their lipophilic nature which allows them to penetrate bacterial cells. nih.gov

Fungal Ergosterol (B1671047) Biosynthesis Pathway Disruption

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs, most notably the azole and allylamine (B125299) classes. frontiersin.orgnih.govmdpi.com These drugs specifically inhibit enzymes like lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting fungal membrane integrity. frontiersin.orgnih.gov

Although some compounds containing thiourea or benzimidazole (B57391) moieties have shown antifungal activity, there is currently no direct evidence in the reviewed literature to suggest that N-carbamothioyl acrylamide derivatives function by specifically inhibiting the ergosterol biosynthesis pathway. nih.govresearchgate.net Their antifungal action may occur through different, less characterized mechanisms.

Viral Replication Cycle Interference

Research has indicated that compounds with an acrylamide structure can possess antiviral properties. For instance, acrylamide was found to inhibit the replication of the vaccinia virus (VACV). nih.gov The proposed mechanism involves the formation of anti-viral granules (AVGs), which appear to block post-replicative gene expression and the subsequent production of new virus particles. nih.gov This effect was observed to be independent of the compound's impact on the vimentin (B1176767) filament network. nih.gov Additionally, various copolymers of acrylamides have been screened and shown to have high activity against multiple viruses, suggesting a broad potential for this chemical class. researchgate.net Acylthiourea derivatives have also been reported to possess broad-spectrum antiviral activity. researchgate.net

Protozoal Metabolic Pathway Targeting

The N-carbamothioyl functional group is a key feature in several compounds with demonstrated antiprotozoal activity. nih.gov Studies on structurally related benzoylthiourea (B1224501) derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, have provided insights into potential mechanisms of action. These investigations revealed that such compounds induce profound morphological and biochemical changes in the parasites. nih.gov

Key mechanistic actions include:

Mitochondrial Dysfunction: The compounds were observed to cause mitochondrial swelling and changes in the mitochondrial membrane potential. nih.gov

Oxidative Stress: An increase in reactive oxygen species and subsequent lipid peroxidation was noted, indicating the induction of an oxidative stress state within the parasite. nih.gov

Membrane Disruption: The compounds induced changes to the plasma membrane, including the appearance of blebs and alterations in membrane fluidity. nih.gov

Autophagy-Dependent Cell Death: The formation of autophagic vacuoles was observed, suggesting that these derivatives trigger an autophagy-dependent cell death pathway in the protozoa. nih.gov

The antiprotozoal activity of various heterocyclic compounds against pathogens like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis has also been documented, with structure-activity relationship studies indicating that specific substitutions can significantly enhance potency. nih.govmdpi.com

**Table 1: Effects of Benzoylthiourea Derivatives on *Trypanosoma cruzi***

| Observed Effect | Cellular/Biochemical Impact | Reference |

|---|---|---|

| Ultrastructural Changes | Nuclear disorganization, plasma membrane blebbing, intense vacuolization, myelin-like structures | nih.gov |

| Mitochondrial Damage | Mitochondrial swelling, altered mitochondrial membrane potential | nih.gov |

| Oxidative Stress | Increased reactive oxygen species (ROS), lipid peroxidation | nih.gov |

| Cell Death Pathway | Formation of autophagic vacuoles, induction of autophagy-dependent cell death | nih.gov |

No Publicly Available Research Found for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide

Following an extensive search of scientific databases and public records, no specific research detailing the biological target interactions, mechanistic pathways, or receptor binding profiles for the chemical compound (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide could be identified.

The inquiry, which sought to populate a detailed article on the compound's bioactivity, including its modulation of key biological pathways in in vitro systems and its ligand-receptor interactions, did not yield any relevant studies. Searches for the compound's CAS number and PubChem entries were also unsuccessful, suggesting that the molecule is either novel, not widely studied, or its research is not currently in the public domain.

While the broader classes of compounds to which this molecule belongs—acrylamide and thiourea derivatives—are known for a wide range of biological activities, it is not scientifically accurate to extrapolate these general properties to this specific, unstudied compound. Research on related molecules has indicated potential for various therapeutic applications; however, each compound's activity is unique and dependent on its precise chemical structure.

Therefore, the requested article sections on the "Modulation of Key Biological Pathways in In Vitro Systems" and "Receptor Binding Profiling and Ligand-Receptor Interactions" for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide cannot be generated due to the absence of foundational scientific data.

Structure Activity Relationship Sar Studies of E N Carbamothioyl 3 2 Methoxyphenyl Acrylamide Derivatives

Impact of Substituent Modifications on Biological Interactions

The biological activity of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide derivatives is intricately linked to the specific arrangement of their constituent parts: the aromatic ring, the carbamothioyl group, and the acrylamide (B121943) backbone. Modifications to any of these regions can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion, and ultimately, its interaction with target macromolecules.

Aromatic Ring Substituent Effects (e.g., position, electronic properties)

Research into related cinnamoyl thiourea (B124793) derivatives has shown that the position of a methoxy (B1213986) group on the phenyl ring can be a determining factor for activity. For instance, in some series of thiourea derivatives, compounds bearing a methoxy group at the para position of the aromatic ring exhibited greater potency compared to those with a meta-methoxy substituent. This suggests that the spatial orientation of this electron-donating group is critical for optimal target engagement. While specific studies on the 2-methoxyphenyl scaffold of the title compound are limited, these findings from analogous series underscore the importance of systematically exploring the positional isomerism of substituents.

The electronic properties of the substituents also have a significant impact. The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) versus electron-donating groups (e.g., methyl or methoxy) can alter the electron density of the aromatic ring and the adjacent acrylamide moiety. This, in turn, can influence the strength of π-π stacking interactions and hydrogen bonds with biological targets. For example, in a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, the presence of chlorine was found to be important for their antimicrobial activity, highlighting the potential role of electron-withdrawing substituents in enhancing the biological profile of such compounds. mdpi.com

Table 1: Illustrative Impact of Aromatic Ring Substituents on Biological Activity of Cinnamoyl Derivatives

| Compound Series | Substituent (Position) | Observed Effect on Activity | Potential Rationale |

| Cinnamoyl Thioureas | p-methoxy vs. m-methoxy | para > meta | Optimal spatial orientation for target binding. |

| Cinnamamides | Chlorine | Increased antimicrobial activity | Altered electronic properties enhancing target interaction. mdpi.com |

| Cinnamides | Electron-rich heteroaryl rings | Improved activity | Enhanced binding through favorable electronic interactions. |

Carbamothioyl Group Modifications (e.g., N-substitution, S-alkylation)

The carbamothioyl (-C(=S)NH2) group is a key functional moiety, acting as a potent hydrogen bond donor and acceptor, and its modification offers a rich avenue for SAR exploration.

N-Substitution: Introducing substituents on the nitrogen atom of the carbamothioyl group can significantly impact the compound's lipophilicity and hydrogen-bonding capacity. Replacing the hydrogen atoms with alkyl or aryl groups can lead to changes in solubility and membrane permeability. For instance, studies on N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds have shown that the nature of the N-substituents is crucial for their biological activity. nih.gov In the context of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide, N-alkylation could potentially modulate the compound's pharmacokinetic properties and its interaction with specific residues in a binding pocket.

S-Alkylation: Modification of the sulfur atom through S-alkylation introduces a different set of physicochemical changes. This alteration eliminates the thione-thiol tautomerism and can affect the molecule's ability to coordinate with metal ions, which can be a crucial aspect of the mechanism of action for some enzyme inhibitors. While specific data on S-alkylated derivatives of the title compound are scarce, research on related structures suggests that such modifications can lead to distinct biological profiles.

Table 2: Potential Effects of Carbamothioyl Group Modifications

| Modification | Structural Change | Potential Impact on Biological Interactions |

| N-Substitution (Alkyl/Aryl) | Introduction of hydrophobic groups | Altered lipophilicity, membrane permeability, and steric interactions. nih.gov |

| S-Alkylation | Conversion of C=S to C-S-R | Altered chelating properties and hydrogen bonding potential. |

Acrylamide Backbone Alterations (e.g., cis/trans isomerism, saturation)

The acrylamide backbone provides a specific spatial arrangement of the aromatic ring and the carbamothioyl group. Its geometry and flexibility are critical for biological activity.

cis/trans Isomerism: The double bond in the acrylamide linker typically exists in the more stable trans (E) configuration. However, the cis (Z) isomer would present a significantly different three-dimensional shape, which could drastically alter its fit within a biological target. Studies on other bioactive molecules have demonstrated that the stereochemistry of a double bond can be a critical determinant of activity, with one isomer often being significantly more potent than the other. For some acrylamide-based inhibitors, the E isomer was found to be active, while the corresponding Z isomer showed no activity. nih.gov

Saturation: Reduction of the double bond in the acrylamide backbone to a single bond would increase the flexibility of the linker. This increased conformational freedom could either be beneficial, allowing the molecule to adopt a more favorable binding pose, or detrimental, by increasing the entropic penalty of binding. The saturation of the double bond in cinnamoyl derivatives has been shown to influence their antimicrobial activity, suggesting that the rigidity of the acrylamide linker is an important factor.

Table 3: Influence of Acrylamide Backbone Alterations on Activity

| Modification | Structural Change | Potential Consequence for Biological Activity |

| cis/trans Isomerism | Altered 3D geometry | Drastic change in binding affinity; one isomer may be significantly more active. nih.gov |

| Saturation (Reduction of C=C) | Increased conformational flexibility | Potential for improved or diminished binding affinity due to changes in conformational entropy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a powerful computational approach to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can help in understanding the key molecular features driving the activity and in predicting the potency of novel, unsynthesized derivatives.

Development of Predictive Models

The development of a predictive QSAR model for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide derivatives would involve the synthesis and biological testing of a diverse set of analogs. This dataset would then be used to generate a model using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms. A robust QSAR model should have high statistical significance and good predictive power, as determined by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). For various classes of thiourea and acrylamide derivatives, QSAR models have been successfully developed to predict their antibacterial, antifungal, and anticancer activities. nih.govmdpi.com

Identification of Key Molecular Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For thiourea derivatives, descriptors such as the partition coefficient (log P), molar refractivity (MR), and electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been found to be important. researchgate.netnih.gov For instance, log P is often correlated with membrane permeability and hydrophobic interactions, while electronic descriptors can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Table 4: Common Molecular Descriptors in QSAR and Their Significance

| Descriptor Category | Example Descriptors | Physicochemical Significance |

| Hydrophobic | log P (Partition Coefficient) | Lipophilicity, membrane permeability, hydrophobic interactions. researchgate.net |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment | Chemical reactivity, charge distribution, electrostatic interactions. researchgate.netnih.gov |

| Topological | Connectivity Indices | Molecular shape, size, and branching. nih.gov |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide derivatives would typically begin with a set of known active and inactive molecules. For instance, in studies of related N-hydroxyphenyl acrylamides, pharmacophore models have been developed that highlight the importance of specific features for biological activity. A common approach involves aligning the active compounds and identifying the common chemical features that are essential for their activity. For the (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide scaffold, a hypothetical pharmacophore model might include features such as:

Hydrogen Bond Acceptors (A): The carbonyl oxygen of the acrylamide group and the oxygen of the methoxy group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (D): The N-H groups of the carbamothioyl moiety can act as hydrogen bond donors.

Aromatic Ring (R): The 2-methoxyphenyl group provides an aromatic feature that can engage in pi-pi stacking or hydrophobic interactions with the target protein.

Once a pharmacophore hypothesis is generated, it must be rigorously validated to ensure its predictive power. This is typically achieved by dividing the known compounds into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). A statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model is often developed based on the pharmacophore hypothesis. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). An externally validated model is then used to predict the activity of the test set molecules, and the predictive correlation coefficient is calculated. For example, a five-point pharmacophore model developed for N-hydroxyphenyl acrylamides as inhibitors of human cancer leukemia K562 cells, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR), yielded a statistically significant 3D-QSAR model with an R² value of 0.883 and a Q² value of 0.528. The model was further validated by predicting the activity of a test set, resulting in a squared predictive correlation coefficient of 0.765.

The validated pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired biological activity.

Table 1: Hypothetical Pharmacophore Features for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide Derivatives

| Feature Type | Potential Origin in the Molecule | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygen | Formation of hydrogen bonds with the biological target |

| Hydrogen Bond Donor | N-H groups of the carbamothioyl moiety | Formation of hydrogen bonds with the biological target |

| Aromatic Ring | 2-methoxyphenyl group | Pi-pi stacking, hydrophobic interactions |

| Hydrophobic Feature | Acrylamide vinyl group, Phenyl ring | Van der Waals interactions, hydrophobic interactions |

Ligand Efficiency and Lipophilic Efficiency Assessments in Design

In the process of drug design and lead optimization, it is not sufficient to simply increase the potency of a compound. It is equally important to consider its physicochemical properties, as these will ultimately determine its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are two key metrics used to assess the quality of a compound and to guide its optimization.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be derived from the binding affinity, such as IC₅₀ or Kᵢ) and N is the number of heavy atoms. LE helps to identify compounds that have a high binding affinity relative to their size. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, which is typically measured as the logarithm of the partition coefficient (logP). It is calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. LLE is a valuable tool for balancing potency and lipophilicity. While high lipophilicity can sometimes lead to increased potency, it is also often associated with poor solubility, increased metabolic clearance, and off-target toxicity. An ideal drug candidate should have a high LLE, indicating that it achieves high potency without excessive lipophilicity. Generally, a LiPE value greater than 6 is considered favorable for a quality drug candidate.

In the design of novel (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide derivatives, these efficiency metrics would be applied to guide the selection and optimization of substituents. For example, when considering modifications to the phenyl ring or the carbamothioyl group, the impact on both potency and physicochemical properties would be assessed. The goal would be to introduce modifications that increase potency while maintaining or improving LE and LLE.

Table 2: Illustrative Ligand and Lipophilic Efficiency Calculations for Hypothetical Derivatives

| Compound | R-group Modification | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 1 | H (Parent) | 50 | 7.30 | 3.5 | 15 | 0.49 | 3.80 |

| 2 | 4-Chloro | 25 | 7.60 | 4.0 | 16 | 0.48 | 3.60 |

| 3 | 4-Methyl | 40 | 7.40 | 3.8 | 16 | 0.46 | 3.60 |

| 4 | 4-Hydroxy | 30 | 7.52 | 3.2 | 16 | 0.47 | 4.32 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing such data, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to compounds with an optimal balance of potency and drug-like properties. For instance, in the hypothetical data above, the introduction of a 4-hydroxy group (Compound 4) leads to an improvement in LLE, suggesting that this modification is beneficial for optimizing the compound's profile.

Derivatization Strategies and Analogue Design Based on the E N Carbamothioyl 3 2 Methoxyphenyl Acrylamide Scaffold

Rational Design of Second-Generation Compounds

The rational design of second-generation compounds stemming from the (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide scaffold is a meticulous process aimed at enhancing potency, selectivity, and pharmacokinetic properties. This process is largely guided by understanding the structure-activity relationships (SAR) of the parent molecule. Key areas for modification on this scaffold include the 2-methoxyphenyl ring, the acrylamide (B121943) linker, and the N-carbamothioyl (thiourea) moiety.

Modifications on the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of biological activity. Researchers often explore the introduction of various electron-donating or electron-withdrawing groups at different positions to probe the electronic and steric requirements of the target binding site. For instance, shifting the methoxy (B1213986) group from the ortho to meta or para position can significantly alter the compound's conformation and interaction with biological targets. Furthermore, replacing the methoxy group with other substituents like halogens (Cl, F, Br), alkyl groups, or trifluoromethyl groups can modulate lipophilicity and metabolic stability.

Alterations to the Acrylamide Linker: The α,β-unsaturated carbonyl system in the acrylamide linker is a Michael acceptor and can be crucial for covalent interactions with target proteins. Modifications in this region, such as the introduction of substituents at the α- or β-positions, can influence the reactivity of the Michael acceptor and thereby modulate the compound's mechanism of action and selectivity.

An illustrative example of rational design based on a related series of N-acyl thiourea (B124793) derivatives highlights the impact of these modifications.

Table 1: Illustrative SAR of N-Acyl Thiourea Derivatives

| Compound | R1 (Phenyl Substitution) | R2 (Thiourea Substitution) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1a | 2-OCH3 | H | 15.2 |

| 1b | 4-Cl | H | 8.5 |

| 1c | 2-OCH3 | Phenyl | 5.1 |

| 1d | 4-Cl | Phenyl | 2.3 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with similar biological activity but potentially improved properties, such as enhanced synthetic accessibility, better ADME profiles, or novel intellectual property. nih.govbhsai.org For the (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide scaffold, several bioisosteric replacements can be envisioned.

Thiourea Bioisosteres: The thiourea moiety can be replaced with other groups that mimic its hydrogen bonding capabilities and steric profile. Common bioisosteres for thiourea include urea, guanidine, and various five-membered heterocycles like thiazole (B1198619) or oxazole. These replacements can alter the electronic properties and metabolic stability of the molecule while preserving key interactions with the biological target.

Acrylamide Replacements: The acrylamide linker can be substituted with other functionalities that maintain a similar spatial arrangement of the phenyl and thiourea moieties. Examples include stable amide bonds, sulfonamides, or reversed amides. Such modifications can eliminate the reactivity associated with the Michael acceptor if a covalent mechanism is not desired.

Phenyl Ring Mimetics: The 2-methoxyphenyl group can be replaced by other aromatic or heteroaromatic systems, such as pyridine (B92270), thiophene, or furan (B31954) rings. This can lead to the discovery of compounds with altered solubility, metabolic profiles, and potential for new interactions with the target.

Prodrug Design Principles

While specific prodrugs for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide have not been extensively reported, general principles of prodrug design can be applied to this scaffold to overcome potential pharmacokinetic limitations, such as poor solubility or limited membrane permeability.

A common strategy involves masking the polar N-H groups of the thiourea moiety with functionalities that can be cleaved in vivo to release the active parent compound. For example, acylation of one of the thiourea nitrogens with a bioreversible group could increase lipophilicity and enhance cell membrane penetration. Similarly, if the compound's activity is hindered by a phenolic hydroxyl group (if one were introduced on the phenyl ring), it could be masked as an ester or a phosphate (B84403) ester to improve oral absorption. The design of such prodrugs requires a careful balance to ensure efficient in vivo conversion to the active drug.

Focused Library Synthesis for SAR Expansion

To efficiently explore the SAR around the (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide scaffold, the synthesis of a focused library of analogues is a highly effective approach. This involves the systematic variation of different parts of the molecule. A common synthetic route to such compounds involves the reaction of a substituted cinnamoyl chloride with a thiocyanate (B1210189) salt to form an in situ cinnamoyl isothiocyanate, which is then reacted with a variety of amines to generate a library of N-cinnamoyl-N'-substituted thioureas.

A representative synthetic approach can be outlined as follows:

Synthesis of Substituted Cinnamic Acids: A series of substituted benzaldehydes can be reacted with malonic acid in the presence of a base (e.g., pyridine and piperidine) via the Knoevenagel-Doebner condensation to yield a variety of substituted cinnamic acids.

Formation of Cinnamoyl Chlorides: The synthesized cinnamic acids are then converted to their corresponding acid chlorides using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Generation of Isothiocyanates: The cinnamoyl chlorides are reacted with a thiocyanate salt (e.g., potassium thiocyanate) in an aprotic solvent to generate the corresponding cinnamoyl isothiocyanates in situ.

Reaction with Amines: The final step involves the addition of a diverse set of primary or secondary amines to the isothiocyanate intermediate to produce the target library of (E)-N-carbamothioyl-3-(substituted-phenyl)acrylamide derivatives.

This combinatorial approach allows for the rapid generation of a multitude of analogues, enabling a comprehensive exploration of the chemical space around the parent scaffold and the elucidation of detailed structure-activity relationships.

Future Research Directions and Unexplored Avenues for E N Carbamothioyl 3 2 Methoxyphenyl Acrylamide

Exploration of Novel Biological Targets and Mechanisms

The thiourea (B124793) moiety is a versatile functional group known to engage in a wide array of biological interactions. mdpi.com Future research should prioritize the unbiased identification of novel cellular targets for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide. Advanced chemical biology techniques, such as chemical proteomics, could be employed to isolate and identify protein binding partners directly from complex cellular lysates. This approach could uncover previously unknown mechanisms of action beyond the well-documented activities of related compounds, which include anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgnih.gov

Furthermore, investigating the compound's influence on specific molecular pathways is crucial. mdpi.com For instance, many thiourea derivatives have been shown to inhibit enzymes like urease or kinases, or to interfere with signaling cascades involved in cancer progression. mdpi.comrsc.org Studies could focus on its potential as an inhibitor for targets like prostate-specific membrane antigen (PSMA), a validated biomarker in prostate cancer, where related thiourea derivatives have shown promise. nih.gov Elucidating how the unique combination of the 2-methoxyphenyl ring, the acrylamide (B121943) group, and the N-carbamothioyl moiety contributes to target specificity and biological response will be a key area of investigation.

Integration with Advanced Delivery System Concepts (Theoretical)

The therapeutic potential of small molecules is often limited by factors such as poor solubility, limited bioavailability, and off-target effects. Theoretical exploration into advanced drug delivery systems for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide could pave the way for enhanced efficacy. Given the acrylamide backbone, formulating the compound within responsive hydrogels is a promising, albeit theoretical, direction. mdpi.com Acrylamide-based hydrogels can be engineered to respond to specific environmental stimuli like pH or temperature, allowing for controlled, site-specific release. mdpi.comresearchgate.net

Another conceptual avenue involves nano-sized delivery systems. nih.gov Encapsulating the compound in polymeric micelles, liposomes, or nanoparticles could improve its pharmacokinetic profile. nih.gov For example, polymeric micelles formed from amphiphilic copolymers could sequester the hydrophobic compound in their core, increasing stability and circulation time in an aqueous environment. nih.gov These advanced formulations, while currently theoretical for this specific molecule, represent a critical step in translating its potential from the laboratory to pre-clinical models.

Synergistic Effects with Other Small Molecules (Pre-Clinical, Non-Human)

Investigating the synergistic potential of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide in combination with other therapeutic agents could unlock new treatment paradigms. The rationale for combination therapies is to achieve a greater therapeutic effect, reduce dosages, and overcome resistance mechanisms. Pre-clinical studies, both in vitro and in non-human in vivo models, should be designed to explore these possibilities.

For instance, given the known anticancer properties of some thiourea derivatives, this compound could be tested alongside established chemotherapeutic drugs. mdpi.com Similarly, its potential as an antimicrobial could be enhanced when combined with existing antibiotics, potentially resensitizing resistant bacterial strains. The table below outlines hypothetical pre-clinical studies to explore these synergistic interactions.

| Therapeutic Area | Combination Agent (Class) | Pre-clinical Model | Potential Outcome |

| Oncology | Kinase Inhibitor | Cancer cell lines (e.g., lung, breast) | Enhanced apoptosis, reduced cell proliferation |

| Infectious Disease | Beta-lactam Antibiotic | Bacterial cultures (e.g., S. aureus) | Lowered minimum inhibitory concentration (MIC) |

| Inflammatory Disease | NSAID | Macrophage cell lines | Synergistic reduction of inflammatory cytokines |

Development of Advanced Computational Models for Prediction

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of new molecules. nih.gov Developing advanced computational models for (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide and its analogs can guide future research by predicting biological activity and identifying key structural features.

Quantitative Structure-Activity Relationship (QSAR) models could be built by synthesizing a library of related derivatives and correlating their structural properties with observed biological activities. nih.gov These models can identify which molecular descriptors (e.g., electronic, steric, hydrophobic) are critical for efficacy. researchgate.net Furthermore, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of known or newly identified protein targets. nih.gov Machine learning algorithms, trained on large datasets of small molecules, could further refine predictions of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Potential for Material Science or Catalysis Applications

Beyond pharmacology, the unique chemical structure of acylthioureas suggests potential applications in material science and catalysis. nih.gov The presence of nitrogen and sulfur atoms makes these compounds excellent ligands for coordinating with a variety of metal ions, forming stable metal complexes. rsc.orgnih.gov These complexes themselves can have interesting properties, including catalytic activity. For instance, ruthenium(II) and iron(II) complexes incorporating acylthiourea ligands have been explored as catalysts for transfer hydrogenation reactions. nih.gov

The acrylamide portion of the molecule introduces a polymerizable group. This suggests that (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide could serve as a functional monomer in the synthesis of novel polymers. Acrylamide-based polymers are widely used in applications like hydrogels and molecularly imprinted polymers. mdpi.commdpi.com Incorporating the thiourea moiety could imbue these materials with new properties, such as metal-chelating capabilities or specific recognition sites. Additionally, thiourea derivatives have been investigated as corrosion inhibitors for metals, an application where the acrylamide group could facilitate polymerization to form a protective surface film. rsc.orgnih.gov Some thioureas also act as organocatalysts, accelerating reactions through mechanisms like hydrogen bonding. rsc.org

New Synthetic Methodologies for Enhanced Accessibility and Diversity

Advancing the study of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide and its derivatives requires efficient and versatile synthetic methods. Current syntheses often involve the reaction of an acid chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then reacted with an amine. mdpi.com Future research could focus on developing greener, more efficient, and diversity-oriented synthetic strategies.

One area of exploration is the use of continuous-flow synthesis, which can offer improved reaction control, safety, and scalability compared to traditional batch processes. nih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, could also provide rapid access to a diverse library of analogs. nih.gov Furthermore, developing novel catalytic methods that avoid stoichiometric reagents would align with the principles of green chemistry. nih.govmdpi.com For example, catalyst-free methods for synthesizing thioureas using carbon disulfide under sunlight have been reported, showcasing a move towards more sustainable chemical production. nih.gov These advanced synthetic approaches will be crucial for systematically exploring the structure-activity relationships of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide?

- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., dichloromethane or ethanol), temperature control (often 0–5°C for exothermic reactions), and catalysts (e.g., EDCI for coupling reactions). For example, analogous acrylamide derivatives are synthesized via condensation of acrylic acid derivatives with amines under inert atmospheres, followed by purification via column chromatography (hexane/EtOAc gradients) . Yield improvements (e.g., 45–65%) are achieved by adjusting stoichiometry and reaction times .

Q. How is structural confirmation of this compound performed in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR peaks for acrylamide protons typically appear at δ 6.3–8.5 ppm, with coupling constants (J = 15.6 Hz) confirming the (E)-configuration . Elemental analysis (C, H, N, S) validates purity (>95%) .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ice-cold conditions prevent premature polymerization of the acrylamide moiety. Post-reaction, neutralization with aqueous NaHCO₃ and extraction with EtOAc are common .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking studies (e.g., with AutoDock Vina) identify potential binding interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims require orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous controls. For example, nitric oxide scavenging assays (using Griess reagent) and cytotoxicity profiling (MTT assays) validate antioxidant activity . Replicating conditions (e.g., pH, serum concentration) minimizes variability .

Q. How are reaction mechanisms elucidated for acrylamide derivatives?

- Methodological Answer : Kinetic studies (e.g., monitoring by FT-IR or HPLC) and isotopic labeling (e.g., ¹⁸O in amide bonds) clarify pathways. For instance, Michael addition or radical-mediated pathways are distinguished by analyzing stereochemistry and byproduct formation .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.